molecular formula C16H14ClN3O B2786827 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-45-1

4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2786827
CAS No.: 868977-45-1
M. Wt: 299.76
InChI Key: VDAGGQVZUOOVKN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine scaffold. Subsequent reactions with appropriate reagents introduce the 4-chloro and benzamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the imidazo[1,2-a]pyridine core or the benzamide group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide group also show diverse pharmacological properties.

Uniqueness

4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine and benzamide moieties, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-6-4-12(5-7-13)16(21)18-9-8-14-11-20-10-2-1-3-15(20)19-14/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGGQVZUOOVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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